![molecular formula C8H12Cl2S B14632343 3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene CAS No. 55882-20-7](/img/structure/B14632343.png)
3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene is an organic compound characterized by the presence of chlorine atoms and a sulfanyl group attached to a butene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene typically involves the chlorination of butene derivatives followed by the introduction of a sulfanyl group. One common method involves the reaction of 3-chlorobut-2-ene with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atoms. The resulting intermediate is then reacted with a sulfanyl compound to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the nature of the target and the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-1-butene: A simpler analog with a single chlorine atom.
3-Chloro-2-buten-1-ol: Contains a hydroxyl group instead of a sulfanyl group.
1-Chloro-3-methylbut-2-ene: A structural isomer with a methyl group.
Propriétés
Numéro CAS |
55882-20-7 |
|---|---|
Formule moléculaire |
C8H12Cl2S |
Poids moléculaire |
211.15 g/mol |
Nom IUPAC |
3-chloro-1-(3-chlorobut-2-enylsulfanyl)but-2-ene |
InChI |
InChI=1S/C8H12Cl2S/c1-7(9)3-5-11-6-4-8(2)10/h3-4H,5-6H2,1-2H3 |
Clé InChI |
OKBZNJHXSHVBBD-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCSCC=C(C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Ethyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14632279.png)


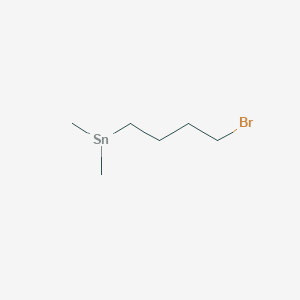
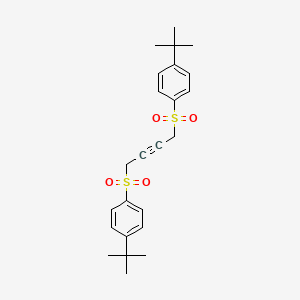
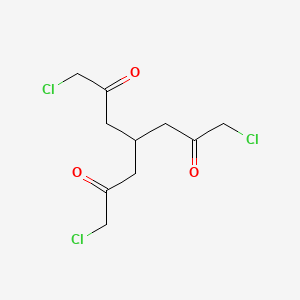
![3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14632294.png)
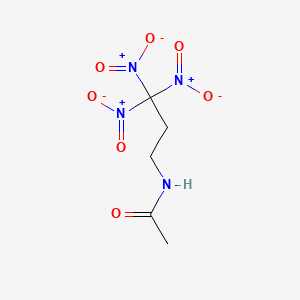

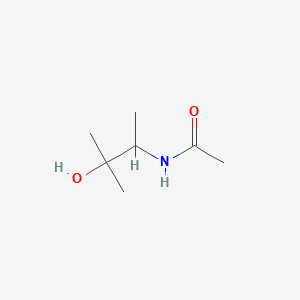
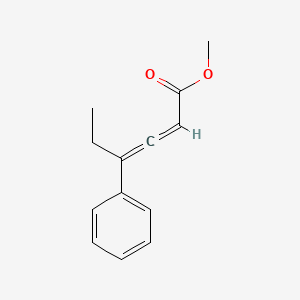
![4-Oxo-8-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14632332.png)
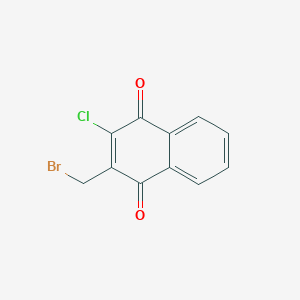
![2-Naphthalenecarboxamide, 4-[[(3-aminophenyl)sulfonyl]amino]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B14632338.png)
